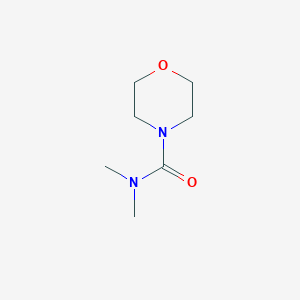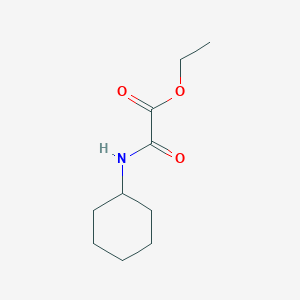
2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime” is C14H14N2O . The molecular weight is 226.27400 .Physical And Chemical Properties Analysis
“2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime” is a yellow solid. It has a density of 1.04g/cm3 . The boiling point is 365.8ºC at 760 mmHg . The flash point is 175.1ºC .Aplicaciones Científicas De Investigación
Application in Antiulcer Agents
- Moffett et al. (1979) explored the use of pyridinecarboxaldehyde O-substituted oximes in preventing gastric ulcers in rats. Their research showed that many of these oxime ethers were active in this context, indicating potential therapeutic applications (Moffett et al., 1979).
Reactions with Group III Elements
- Pattison and Wade (1968) investigated the reactions of Pyridine-2-carbaldehyde oxime with organo-derivatives of Group III elements. They observed the formation of oximates in certain conditions, contributing to the understanding of coordination chemistry and potentially informing the design of novel compounds (Pattison & Wade, 1968).
Kinetics and Mechanism of Oxime Formation
- Malpica et al. (1994) focused on the kinetics and mechanism of oxime formation from various pyridinecarboxaldehydes. Their research provides insights into the chemical processes involved in forming these oximes, which is crucial for their synthesis and application in different fields (Malpica et al., 1994).
Potential in Reactivation of Phosphorylated Acetylcholinesterase
- Hagedorn and Hohler (1976) explored the potential of vinylogous pyridinaldoxims, derived from 4-pyridinecarboxaldehyde, in reactivating phosphorylated acetylcholinesterase. This application could have implications in treating certain types of nerve agent or pesticide poisoning (Hagedorn & Hohler, 1976).
Synthesis and Reactions for New Compounds
- Knaus et al. (1980) studied the synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones from pyridinecarboxaldehydes. Their work contributes to the development of new compounds with potential applications in various fields of chemistry and pharmacology (Knaus et al., 1980).
Synthesis of Schiff Base Derivatives
- Zhao Ji-quan (2009) conducted research on synthesizing Schiff base derivatives from 6-alkyl-2-pyridinecarboxaldehydes. Such derivatives have wide applications in coordination chemistry and material science (Zhao Ji-quan, 2009).
Safety And Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
(E)-1-(6-methylpyridin-2-yl)-N-phenylmethoxymethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-12-6-5-9-14(16-12)10-15-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISKZGJZNWBKSC-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=NOCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N/OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime | |
CAS RN |
70289-35-9 |
Source


|
| Record name | 2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-METHYL-2-PYRIDINEALDOXIME O-BENZYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

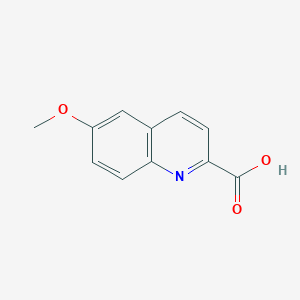


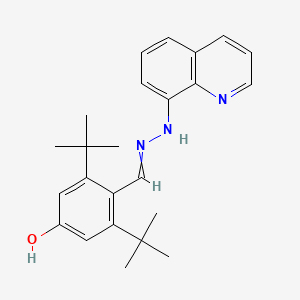
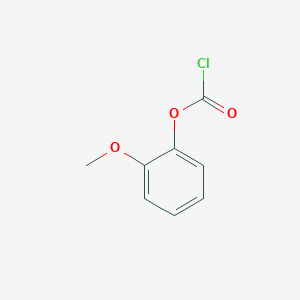

![5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1352768.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] furan-2-carboxylate](/img/structure/B1352775.png)
![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1352776.png)
![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)
![[2-(4-Chlorophenyl)phenyl]sulfonyl chloride](/img/structure/B1352784.png)
